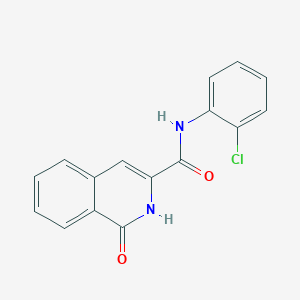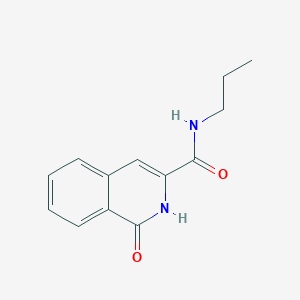
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as PAK1 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the PAK1 enzyme, which is involved in regulating various cellular processes, including cell proliferation, migration, and survival.
作用机制
The mechanism of action of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the inhibition of the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine kinase that is involved in regulating various cellular processes, including cell proliferation, migration, and survival. By inhibiting 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can disrupt these processes, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. This allows researchers to study the effects of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition in a controlled manner. However, one of the limitations is that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not the only target of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, and it may have off-target effects that need to be considered in experimental design.
未来方向
There are several future directions for the study of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibitors. Another area is the exploration of combination therapy with chemotherapy drugs to enhance efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in vivo. Finally, the potential use of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis should be investigated.
合成方法
The synthesis of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps. One of the most common methods involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with methyl isocyanate to yield the final product, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme, which is overexpressed in many types of cancer. Studies have also shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition can enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAUMRIVOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)




![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)